{[1-(4-methylbenzyl)-1H-pyrazol-3-yl]amino}(oxo)acetic acid
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Overview
Description
2-{[1-(4-METHYLBENZYL)-1H-PYRAZOL-3-YL]AMINO}-2-OXOACETIC ACID is a complex organic compound that features a pyrazole ring substituted with a 4-methylbenzyl group and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-METHYLBENZYL)-1H-PYRAZOL-3-YL]AMINO}-2-OXOACETIC ACID typically involves the reaction of 1-(4-methylbenzyl)-1H-pyrazol-3-amine with glyoxylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as condensation, cyclization, and purification to obtain the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(4-METHYLBENZYL)-1H-PYRAZOL-3-YL]AMINO}-2-OXOACETIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
2-{[1-(4-METHYLBENZYL)-1H-PYRAZOL-3-YL]AMINO}-2-OXOACETIC ACID has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[1-(4-METHYLBENZYL)-1H-PYRAZOL-3-YL]AMINO}-2-OXOACETIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Glyoxylic Acid: Shares the oxoacetic acid moiety but lacks the pyrazole and benzyl groups.
Indole Derivatives: Similar in terms of aromaticity and potential biological activity but differ in structure.
Uniqueness
2-{[1-(4-METHYLBENZYL)-1H-PYRAZOL-3-YL]AMINO}-2-OXOACETIC ACID is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazole ring with a 4-methylbenzyl group and an amino group makes it a versatile compound for various applications.
Properties
Molecular Formula |
C13H13N3O3 |
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Molecular Weight |
259.26 g/mol |
IUPAC Name |
2-[[1-[(4-methylphenyl)methyl]pyrazol-3-yl]amino]-2-oxoacetic acid |
InChI |
InChI=1S/C13H13N3O3/c1-9-2-4-10(5-3-9)8-16-7-6-11(15-16)14-12(17)13(18)19/h2-7H,8H2,1H3,(H,18,19)(H,14,15,17) |
InChI Key |
FSNXQMIOLRMSNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=CC(=N2)NC(=O)C(=O)O |
Origin of Product |
United States |
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